3-(phenoxymethyl)benzoic Acid

説明

BenchChem offers high-quality 3-(phenoxymethyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(phenoxymethyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

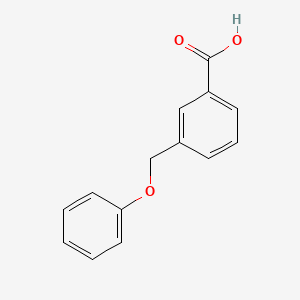

Structure

3D Structure

特性

IUPAC Name |

3-(phenoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLYREZIPSJJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395634 | |

| Record name | 3-(phenoxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31719-75-2 | |

| Record name | 3-(phenoxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Chemical Properties and Structure of 3-(Phenoxymethyl)benzoic Acid

Introduction

3-(Phenoxymethyl)benzoic acid is a bifunctional organic molecule belonging to the classes of aromatic carboxylic acids and diaryl ethers. Its structure, featuring a benzoic acid moiety linked to a phenyl group via a methylene ether bridge, makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The presence of a carboxylic acid handle allows for a wide array of chemical transformations, such as amidation and esterification, while the phenoxymethyl group imparts specific conformational and electronic properties.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic profile of 3-(phenoxymethyl)benzoic acid. It is intended to serve as a foundational resource for scientists and drug development professionals seeking to utilize this compound as a versatile building block in the synthesis of more complex molecular architectures. This document distinguishes 3-(phenoxymethyl)benzoic acid from its structural isomers, such as 2-(phenoxymethyl)benzoic acid and 4-(phenoxymethyl)benzoic acid, as well as the related compound 3-phenoxybenzoic acid, where the ether linkage is directly between the two aromatic rings.

Molecular Structure and Identification

The fundamental structure of 3-(phenoxymethyl)benzoic acid consists of a benzoic acid ring substituted at the meta- (3-) position with a phenoxymethyl group (-CH₂-O-Ph). This linkage provides greater conformational flexibility compared to a direct ether bond.

Caption: 2D Chemical Structure of 3-(Phenoxymethyl)benzoic Acid.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-(phenoxymethyl)benzoic acid | - |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [2] |

| Monoisotopic Mass | 228.07864 Da | [1] |

| SMILES | C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O | [1] |

| InChI | InChI=1S/C14H12O3/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2,(H,15,16) | [1] |

| InChIKey | URLYREZIPSJJQU-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Experimental physicochemical data for 3-(phenoxymethyl)benzoic acid is not widely published. However, predictions based on its structure can be made. The molecule possesses both a polar carboxylic acid group and a large, nonpolar aromatic structure, suggesting limited solubility in water and good solubility in organic solvents like ethers, alcohols, and chlorinated solvents.[3]

Table 2: Predicted and Known Physicochemical Properties

| Property | Predicted/Known Value | Notes | Source |

|---|---|---|---|

| Physical State | White to off-white solid | Based on analogous compounds like the 2-isomer. | [3] |

| XlogP | 3.1 | A measure of lipophilicity. | [1] |

| Melting Point | Not reported in searched literature. | - | - |

| Boiling Point | Not reported in searched literature. | - | - |

| pKa | ~4-5 | Expected range for a benzoic acid derivative. | - |

Spectroscopic Characterization (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to be highly characteristic.

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 12.0-13.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.

-

Benzoic Acid Aromatic Protons (Ar-H): Four protons on the meta-substituted ring will exhibit complex splitting patterns between 7.4 and 8.1 ppm . The proton ortho to the carboxyl group will be the most deshielded.

-

Phenoxy Aromatic Protons (Ar'-H): Five protons on the terminal phenyl ring will appear further upfield, typically between 6.9 and 7.4 ppm .

-

Methylene Protons (-O-CH₂-Ar): A sharp, diagnostic singlet integrating to two protons, expected around 5.1-5.3 ppm . This signal is a key indicator of the phenoxymethyl linkage.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C-H Aromatic Stretch: Sharp peaks appearing just above 3000 cm⁻¹ .

-

C=O Carbonyl Stretch: A strong, sharp absorption band located at ~1680-1710 cm⁻¹ .

-

C=C Aromatic Stretch: Several medium-intensity peaks in the 1450-1600 cm⁻¹ region.

-

C-O-C Ether Stretch: Two characteristic stretches are expected: an asymmetric stretch around 1220-1260 cm⁻¹ and a symmetric stretch around 1020-1080 cm⁻¹ .

-

O-H Bend: A broad peak centered around 920 cm⁻¹ , often overlapping with fingerprint region signals.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following features are anticipated:

-

Molecular Ion (M⁺): A peak at m/z = 228 , corresponding to the molecular weight of the compound.[1]

-

Key Fragments:

-

m/z = 211: Loss of the hydroxyl radical (-OH).

-

m/z = 183: Loss of the carboxyl group (-COOH).

-

m/z = 135: Cleavage of the ether bond to lose the phenoxy radical (∙OPh).

-

m/z = 91: Formation of the tropylium ion ([C₇H₇]⁺) from the benzyl portion is possible, though less direct than from a true benzyl ether.

-

m/z = 77: The phenyl cation ([C₆H₅]⁺).

-

Synthesis and Reactivity

Synthetic Strategy: Williamson Ether Synthesis

A reliable and high-yield approach to synthesizing 3-(phenoxymethyl)benzoic acid is the Williamson ether synthesis. This method involves the reaction of a phenoxide salt with an alkyl halide. In this context, sodium phenoxide serves as the nucleophile, and a methyl ester of 3-(bromomethyl)benzoic acid acts as the electrophile. The ester is used to protect the acidic carboxylic acid proton, which would otherwise interfere with the basic conditions of the reaction. A final hydrolysis step deprotects the acid.

Caption: Workflow for the synthesis of 3-(phenoxymethyl)benzoic acid.

Illustrative Experimental Protocol

Caution: This protocol involves hazardous materials and should only be performed by trained chemists in a proper laboratory setting with appropriate safety precautions.

-

Preparation of Sodium Phenoxide:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF).

-

Add phenol (1.0 eq.) to the solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the phenol to form the highly nucleophilic sodium phenoxide. The reaction is exothermic and produces flammable hydrogen gas, necessitating slow addition and an inert atmosphere.

-

Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

-

-

Ether Formation:

-

In a separate flask, dissolve methyl 3-(bromomethyl)benzoate (1.05 eq.) in anhydrous THF.

-

Add this solution dropwise to the sodium phenoxide suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality: The phenoxide anion displaces the bromide ion via an Sₙ2 mechanism. Using the methyl ester of the benzoic acid prevents the acidic proton from quenching the phenoxide nucleophile.

-

-

Hydrolysis (Saponification):

-

After cooling the reaction mixture, quench it carefully by slow addition of water.

-

Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq.) and heat the mixture to reflux for several hours to hydrolyze the methyl ester.

-

Cool the solution to room temperature and transfer to a separatory funnel. Wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Collect the aqueous layer and cool it in an ice bath. Acidify the solution to pH ~2-3 by the slow addition of concentrated hydrochloric acid (HCl). Causality: Acidification protonates the sodium benzoate salt, causing the less water-soluble 3-(phenoxymethyl)benzoic acid to precipitate out of the solution.

-

-

Purification:

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-(phenoxymethyl)benzoic acid.

-

Applications in Research and Drug Development

Benzoic acid derivatives are a cornerstone in modern drug discovery, serving as key structural motifs in a vast number of therapeutic agents. The 3-(phenoxymethyl)benzoic acid scaffold is particularly valuable for several reasons:

-

Structural Scaffold: It provides a rigid, well-defined three-dimensional structure that can be used to orient other functional groups toward specific binding pockets in biological targets like enzymes or receptors.

-

Linker Moiety: The ether linkage offers a stable, relatively inert connection between two aromatic systems, a common feature in many pharmacologically active compounds.

-

Modulation of Physicochemical Properties: The phenoxymethyl group can be substituted to fine-tune properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Bioisostere: The diaryl ether motif can act as a bioisostere for other groups, such as biphenyls or amides, allowing for the exploration of chemical space around a known pharmacophore.

While specific drugs based on this exact molecule are not prominent, derivatives of the closely related 3-phenoxybenzoic acid have been investigated for a range of pharmacological activities, including agonist activity at peroxisome proliferator-activated receptor γ (PPARγ) and glucokinase activation.[4] This highlights the potential of the broader diaryl ether benzoic acid class in metabolic disease research.

Safety and Handling

No specific GHS classification for 3-(phenoxymethyl)benzoic acid is available. However, based on the hazard profile of its isomer, 2-(phenoxymethyl)benzoic acid, the compound should be handled with care.[2]

-

Potential Hazards:

-

Harmful if swallowed.

-

May cause skin and serious eye irritation.

-

May cause respiratory irritation.

-

Potentially toxic to aquatic life.

-

-

Recommended Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling.

-

Conclusion

3-(Phenoxymethyl)benzoic acid is a structurally significant organic compound with high potential as a versatile intermediate in chemical synthesis. Its combination of a reactive carboxylic acid and a stable phenoxymethyl group provides a robust platform for constructing complex molecules for applications in pharmacology and materials science. This guide has outlined its core structural and predicted physicochemical properties, provided a reliable synthetic pathway, and contextualized its relevance for researchers. A thorough understanding of its chemistry is essential for unlocking its full potential in the development of novel chemical entities.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69761, 2-(Phenoxymethyl)benzoic acid. Retrieved January 26, 2026, from [Link].

-

Université du Luxembourg (n.d.). PubChemLite - 3-(phenoxymethyl)benzoic acid (C14H12O3). Retrieved January 26, 2026, from [Link].

- Lang, H. J., et al. (2007). Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids. U.S. Patent Application No. 10/589,199.

-

Waheed, S., et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Frontiers in Chemical Sciences, 5(2), 35-43. Retrieved January 26, 2026, from [Link].

-

Organic Syntheses (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved January 26, 2026, from [Link].

-

Doc Brown's Chemistry (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved January 26, 2026, from [Link].

-

Massachusetts Institute of Technology (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved January 26, 2026, from [Link].

-

Geidarov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54, 240–245. Retrieved January 26, 2026, from [Link].

Sources

Foreword: Understanding the Environmental Journey of a Persistent Metabolite

An In-Depth Technical Guide to the Environmental Fate and Degradation of 3-(Phenoxymethyl)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

3-(Phenoxymethyl)benzoic acid, often abbreviated as 3-PBA, represents a significant environmental analyte. It is not typically introduced into the environment directly in large quantities; rather, it is a primary and common metabolite of synthetic pyrethroid insecticides, a class of chemicals used extensively in agriculture and residential settings.[1] The persistence of 3-PBA in soil and aquatic systems, coupled with its potential for endocrine disruption and ecotoxicity, makes its study a matter of critical importance.[2][3] In the environment, 3-PBA is known to be persistent and resistant to degradation, with a reported half-life in soil ranging from 120 to 180 days, depending on environmental conditions.[2][3][4] This guide provides a detailed examination of the factors governing its environmental fate, the mechanisms of its degradation, and the methodologies employed to study these processes.

Physicochemical Characteristics and Environmental Mobility

The environmental behavior of any compound is fundamentally dictated by its physicochemical properties. These parameters determine its partitioning between air, water, soil, and biota. For 3-PBA, its structure—an aromatic ether linkage between a benzoic acid and a phenol group—governs its interactions within environmental matrices.

The moderate water solubility allows for its transport in surface waters, while the high octanol-water partition coefficient (Log P) indicates a strong tendency to adsorb to organic matter in soil and sediment, which can increase its persistence.[2][3][5] The low vapor pressure suggests that volatilization from soil or water surfaces is not a significant dissipation pathway.[5] As a weak acid, its speciation and, consequently, its mobility and bioavailability are pH-dependent.

Table 1: Physicochemical Properties of 3-(Phenoxymethyl)benzoic Acid

| Property | Value | Interpretation & Environmental Significance | Source |

| Molecular Formula | C₁₃H₁₀O₃ | - | [1] |

| Molecular Weight | 214.22 g/mol | - | [1] |

| Water Solubility | 24.7 mg/L (at 20°C, pH 7) | Moderate solubility facilitates transport in aquatic systems. | [5] |

| Octanol-Water Partition Coefficient (Log P) | 3.91 | High potential for sorption to organic matter and bioaccumulation. | [5] |

| Dissociation Constant (pKa) | 3.92 (at 25°C) | Exists predominantly as the anionic carboxylate form in typical environmental pH ranges (6-8), which can increase water solubility but also allows for ionic interactions with soil minerals. | [5] |

| Vapor Pressure | 0.59 mPa (at 20°C) | Low volatility; unlikely to be a significant atmospheric contaminant. | [5] |

| Henry's Law Constant | 2.40 x 10⁻⁴ Pa m³ mol⁻¹ (at 25°C) | Non-volatile from water. | [5] |

Abiotic Degradation Pathways: The Role of Light and Water

Abiotic degradation processes, namely hydrolysis and photolysis, can contribute to the transformation of organic compounds in the environment.

Hydrolysis

The diaryl ether bond in 3-PBA is generally stable and resistant to hydrolysis under the pH conditions typically found in the environment (pH 5-9). While acid- or base-catalyzed hydrolysis can occur under laboratory or industrial conditions, it is not considered a significant environmental degradation pathway for this compound.

Photolysis

Photolytic degradation, or photolysis, involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from the sun.

-

Direct Photolysis: This occurs when the molecule itself absorbs light energy, leading to bond cleavage. While 3-PBA possesses aromatic rings that absorb UV light, the quantum yield for direct photolysis in sunlit surface waters is generally low.

-

Indirect Photolysis: This process is often more environmentally relevant. It involves reactive species generated by sunlight-irradiated natural water constituents (e.g., dissolved organic matter, nitrate ions). These reactive oxygen species, such as hydroxyl radicals (•OH), can attack the 3-PBA molecule. Studies on the parent compound, benzoic acid, have shown that advanced oxidation processes involving UV light and oxidants (generating •OH) are highly effective at degradation, suggesting that indirect photolysis is a plausible, albeit slow, transformation pathway for 3-PBA in sunlit waters.[6]

Biotic Degradation: The Microbial Engine of Transformation

The primary mechanism for the environmental breakdown of 3-PBA is microbial degradation. A variety of microorganisms have demonstrated the ability to utilize 3-PBA as a source of carbon and energy.

Key Degrading Microorganisms

Research has successfully isolated and characterized several bacterial and fungal strains capable of degrading 3-PBA. This metabolic capability appears to be distributed across different genera, highlighting nature's adaptability to xenobiotic compounds.

-

Bacillus sp. : A strain designated DG-02 was shown to effectively degrade 3-PBA, utilizing it as a sole carbon source.[2][4]

-

Sphingomonas sp. : Strain SC-1, isolated from activated sludge, demonstrated complete degradation of 300 mg/L of 3-PBA within 24 hours under optimal conditions.[7]

-

Klebsiella pneumoniae : A strain isolated from soybean rhizosphere soil was capable of degrading over 96% of 100 mg/L 3-PBA within 72 hours.[7]

-

Aspergillus oryzae : This fungus has been studied for its co-metabolic degradation of 3-PBA, involving extracellular enzymes.[7]

Biochemical Pathways and Metabolites

The central event in the biodegradation of 3-PBA is the enzymatic cleavage of the stable diaryl ether bond. This is the rate-limiting step and is typically preceded or followed by other transformations, such as hydroxylation.

-

Initial Hydroxylation: Many microbial pathways commence with the hydroxylation of one or both aromatic rings. This is often catalyzed by monooxygenase or dioxygenase enzymes. For instance, Aspergillus oryzae utilizes lignin peroxidase (LiP) to hydroxylate 3-PBA, forming 3-hydroxy-5-phenoxy benzoic acid.[7]

-

Ether Bond Cleavage: Following hydroxylation, the ether bond is cleaved. This critical step yields two separate aromatic molecules. Common metabolites identified from this cleavage include phenol and protocatechuic acid (3,4-dihydroxybenzoic acid).[2][4][7]

-

Ring Fission: The resulting phenolic and benzoic acid derivatives are common intermediates in microbial aromatic degradation. They are typically funneled into central metabolic pathways. For example, protocatechuic acid and catechol are further degraded via ortho- or meta-cleavage pathways, catalyzed by dioxygenases, ultimately leading to intermediates of the Krebs cycle.

The diagram below illustrates a consolidated, proposed pathway based on identified metabolites from various microbial studies.

Caption: A proposed microbial degradation pathway for 3-PBA.

Kinetics and Influencing Factors

The rate of 3-PBA biodegradation is highly dependent on environmental conditions. Studies consistently show that the process follows first-order kinetics, where the degradation rate is proportional to the concentration of the compound.[2][4][7] The introduction of competent microbial strains can dramatically reduce the half-life of 3-PBA in contaminated soil and water.[2][4]

-

Temperature and pH: These are critical parameters. For example, Bacillus sp. strain DG-02 showed optimal degradation at 30.9°C and a pH of 7.7.[2][3][4]

-

Nutrient Availability: The presence of other nutrients can affect whether 3-PBA is used as a primary substrate or co-metabolized.

-

Bioavailability: The strong sorption of 3-PBA to soil and sediment can limit its availability to microorganisms, thereby slowing degradation rates.[2][3]

Table 2: Summary of Selected 3-PBA Biodegradation Studies

| Microorganism | Optimal Temp. (°C) | Optimal pH | Half-life (t₁/₂) | Key Metabolites Identified | Reference |

| Bacillus sp. DG-02 | 30.9 | 7.7 | Significantly reduced vs. control | Protocatechuate, phenol, 3,4-dihydroxy phenol | [2][4] |

| Sphingomonas sp. SC-1 | - | - | 5.89 hours (under optimal conditions) | Phenol, catechol, 2-phenoxyphenol | [7] |

| Klebsiella pneumoniae BPBA052 | 35.0 | 7.8 | 17.22 hours | Not specified | [7] |

| Aspergillus oryzae M-4 | - | - | - | 3-hydroxy-5-phenoxy benzoic acid, phenol, gallic acid | [7] |

Ecotoxicity and Bioaccumulation Potential

The environmental impact of 3-PBA extends to its potential effects on organisms.

-

Ecotoxicity: GHS classifications label 3-PBA as very toxic to aquatic life (H400).[1] It is also classified as a skin and eye irritant.[1] The California Safe Cosmetics Program has flagged it for potential developmental toxicity, endocrine toxicity, and neurotoxicity.[1]

-

Bioaccumulation: A Log P value of 3.91 suggests that 3-PBA has a high potential to bioaccumulate in the fatty tissues of organisms.[5] This is a significant concern, as it can lead to biomagnification up the food chain.

Methodologies for Environmental Analysis and Degradation Studies

Studying the fate of 3-PBA requires robust analytical methods and well-designed experiments.

Environmental Sample Analysis Workflow

The accurate quantification of 3-PBA in complex matrices like soil and water involves extraction, cleanup, and instrumental analysis.

Caption: General workflow for analyzing 3-PBA in environmental samples.

Protocol 1: Extraction and Quantification of 3-PBA from Water Samples

-

Objective: To quantify 3-(phenoxymethyl)benzoic acid in a water sample using Solid-Phase Extraction (SPE) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Principle: The acidic nature of 3-PBA allows for its retention on specific sorbents at a low pH and elution with a basic solvent. LC-MS/MS provides high selectivity and sensitivity for quantification.

-

Methodology:

-

Sample Preparation: Filter a 500 mL water sample through a 0.45 µm glass fiber filter. Acidify the filtrate to pH 2-3 with a strong acid (e.g., sulfuric acid).

-

SPE Cartridge Conditioning: Condition a polymeric reverse-phase SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2-3). Do not allow the cartridge to go dry.

-

Sample Loading: Pass the acidified water sample through the SPE cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Elution: Elute the retained 3-PBA from the cartridge with 5-10 mL of a basic solvent (e.g., methanol containing 2% ammonium hydroxide).

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

-

Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use a C18 column and a gradient elution with a mobile phase consisting of acidified water and acetonitrile. Monitor for the specific parent-to-daughter ion transition for 3-PBA for accurate quantification.

-

Laboratory Biodegradation Study Workflow

Assessing the biodegradability of 3-PBA involves incubating the compound with microorganisms in a controlled laboratory setting.

Caption: Workflow for a typical aerobic biodegradation experiment.

Protocol 2: Aerobic Biodegradation of 3-PBA by an Isolated Bacterial Strain

-

Objective: To determine the degradation rate and half-life of 3-PBA by a specific bacterial isolate.

-

Principle: The bacterium is grown in a minimal medium where 3-PBA is the sole carbon source. The disappearance of 3-PBA over time is monitored to calculate degradation kinetics.

-

Methodology:

-

Prepare Inoculum: Grow the bacterial isolate in a nutrient-rich broth to the late exponential phase. Harvest the cells by centrifugation, wash twice with sterile phosphate buffer, and resuspend in the buffer to a specific optical density (e.g., OD₆₀₀ = 1.0).

-

Prepare Microcosms: In sterile 250 mL flasks, add 100 mL of a sterile mineral salts medium (MSM). Spike the medium with a stock solution of 3-PBA to achieve a final concentration of 50 mg/L.

-

Inoculation: Inoculate the test flasks with 1 mL of the prepared bacterial suspension.

-

Controls: Prepare two types of controls: a sterile control (MSM with 3-PBA, no bacteria) to check for abiotic degradation, and a cell control (MSM with bacteria, no 3-PBA) to monitor bacterial viability.

-

Incubation: Incubate all flasks on an orbital shaker (e.g., 150 rpm) at the optimal temperature for the bacterium (e.g., 30°C) in the dark to prevent photolysis.

-

Sampling: At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from each flask.

-

Sample Processing: Centrifuge the aliquot to pellet the cells. Analyze the supernatant for the remaining concentration of 3-PBA using HPLC-UV or LC-MS.

-

Data Analysis: Plot the concentration of 3-PBA versus time. Calculate the degradation rate constant and the half-life assuming first-order kinetics.

-

Conclusion and Future Outlook

3-(Phenoxymethyl)benzoic acid is an environmentally relevant metabolite characterized by its persistence and potential toxicity. While abiotic degradation is limited, biodegradation by a diverse range of microorganisms is the primary route of its dissipation. The key to this process is the enzymatic cleavage of the diaryl ether bond. Understanding these degradation pathways is essential for developing effective bioremediation strategies for pyrethroid-contaminated sites. Future research should focus on identifying the specific genes and enzymes responsible for ether cleavage, which could pave the way for bioaugmentation approaches using genetically engineered microorganisms with enhanced degradative capabilities. Furthermore, a deeper understanding of the factors controlling bioavailability in soil and sediment is crucial for predicting the long-term fate of this persistent compound.

References

- U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for Benzoic Acid (CASRN 65-85-0).

- Chen, S., et al. (2012). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. PLOS One.

- Chen, S., et al. (2012). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. PLOS One.

- Jabeen, H., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central.

- University of Hertfordshire. (2025). Benzoic acid. AERU.

- Google Patents. (n.d.). Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids.

- PubChem. (n.d.). 3-Phenoxybenzoic acid.

- ResearchGate. (n.d.). Biodegradation of 3-phenoxybenzoic acid by a novel Sphingomonas SP. SC-1.

- Mandavgane, S. A. (n.d.). Kinetic studies of degradation of benzoic acid and salicylic acid through ozonation, peroxone, photoozonation and photoperoxone. Journal of Advanced Scientific Research.

- University of Hertfordshire. (2025). 3-phenoxybenzoic acid. AERU.

- Chen, S., et al. (2012). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. PMC - NIH.

- Jabeen, H., et al. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. AquaEnergy.

- U.S. Environmental Protection Agency. (1993). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater.

- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.

- ResearchGate. (2007). Photolysis of some 3-alkoxy-2-thienylchromones.

- AquaEnergy Expo. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater.

Sources

- 1. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp | PLOS One [journals.plos.org]

- 3. journals.plos.org [journals.plos.org]

- 4. Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-phenoxybenzoic acid [sitem.herts.ac.uk]

- 6. sciensage.info [sciensage.info]

- 7. researchgate.net [researchgate.net]

using 3-(phenoxymethyl)benzoic acid as a biomarker for pyrethroid exposure

Application Note & Protocol

Topic: 3-Phenoxybenzoic Acid (3-PBA): A Validated Biomarker for Human Pyrethroid Exposure Assessment

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Synthetic pyrethroids are a dominant class of insecticides used globally in agriculture, public health, and residential settings.[1] Assessing human exposure is critical due to potential health risks, including neurotoxicity, endocrine disruption, and developmental issues.[2][3][4] Direct measurement of parent pyrethroids in biological matrices is challenging due to their rapid metabolism. This guide details the use of 3-phenoxybenzoic acid (3-PBA), a common urinary metabolite of many pyrethroid insecticides, as a reliable, non-specific biomarker of recent exposure.[2][5][6] We provide the scientific rationale for its use, validated protocols for sample preparation and analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and guidance on data interpretation.

Scientific Principle: From Pyrethroid to Biomarker

The Metabolic Rationale for 3-PBA

The utility of 3-PBA as a biomarker is grounded in the metabolic fate of pyrethroids in the human body. A large number of widely used pyrethroids, such as permethrin, cypermethrin, and deltamethrin, share a 3-phenoxybenzyl ester moiety.[5] Upon entering the body through ingestion, inhalation, or dermal contact, these compounds are rapidly metabolized.[1][2]

The primary metabolic pathway involves two key steps:

-

Ester Hydrolysis: Carboxylesterases, primarily in the liver, cleave the ester bond of the parent pyrethroid.[7][8] This reaction yields an acid moiety and an alcohol/aldehyde moiety. For many common pyrethroids, this alcohol is 3-phenoxybenzyl alcohol, which is quickly oxidized to 3-phenoxybenzaldehyde and then to 3-phenoxybenzoic acid (3-PBA).[7][8]

-

Phase II Conjugation: To increase water solubility and facilitate excretion, 3-PBA undergoes conjugation, most commonly with glucuronic acid to form 3-PBA-glucuronide.[7][8][9]

This conjugated metabolite is then efficiently eliminated from the body, primarily in urine.[8] Over 90% of pyrethroid esters can be eliminated in the urine within the first 24 hours post-exposure.[7][8] Because 3-PBA is a common downstream product from numerous pyrethroids, its presence in urine serves as an excellent general indicator of cumulative exposure to this class of insecticides.[5]

Visualizing the Metabolic Pathway

Caption: Metabolic conversion of pyrethroids to the urinary biomarker 3-PBA.

Why Measure Total 3-PBA?

In urine, 3-PBA exists in both its free form and as a conjugate (predominantly glucuronide). To accurately assess the total exposure dose, it is essential to measure both forms. The analytical protocols described herein incorporate a hydrolysis step, which uses acid or enzymatic treatment to cleave the conjugate, converting all 3-PBA-glucuronide back to free 3-PBA. This ensures the final measurement reflects the total amount of the biomarker excreted.

Analytical Workflow for Urinary 3-PBA Determination

The robust quantification of 3-PBA requires a multi-step process designed to isolate the analyte from a complex biological matrix and measure it with high sensitivity and specificity. LC-MS/MS is the gold standard for this application, though enzyme-linked immunosorbent assays (ELISA) can be a cost-effective alternative for high-throughput screening.[2][5][10]

Workflow Overview

Caption: Standard laboratory workflow for quantifying total 3-PBA in urine.

Detailed Experimental Protocols

Protocol 1: Urine Sample Collection and Storage

Principle: Proper collection and storage are paramount to prevent degradation of the analyte and ensure sample integrity.

Materials:

-

Sterile, polypropylene collection cups with screw caps.

-

Cryovials for long-term storage.

Procedure:

-

Collect a midstream urine sample (minimum 10 mL) in a sterile polypropylene cup. First-morning voids are often preferred as they are more concentrated, but spot samples are also acceptable.

-

For each sample, record the date and time of collection.

-

Aliquot samples into labeled cryovials.

-

Store samples at -20°C for short-term storage (up to 1 week) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Sample Preparation for Total 3-PBA Analysis

Principle: This protocol uses acid hydrolysis to deconjugate 3-PBA-glucuronide, followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[5][8]

Materials:

-

Urine samples, thawed and vortexed.

-

Internal Standard (IS) solution (e.g., ¹³C₆-3-PBA).

-

6 N Hydrochloric Acid (HCl).

-

0.2 M Sodium Acetate Buffer (pH 4.5).

-

6 N Sodium Hydroxide (NaOH).

-

Mixed-mode SPE cartridges (e.g., C8/Strong Anion Exchange).[5][8]

-

Methanol, HPLC grade.

-

Ethyl Acetate, HPLC grade.

-

Nitrogen gas evaporator.

-

Glass vials and heating block.

Procedure:

-

Sample Aliquoting: Pipette 0.5 mL of urine into a glass vial.

-

Internal Standard Spiking: Add a known amount of internal standard (e.g., 50 µL of ¹³C₆-3-PBA solution) to every sample, calibrator, and quality control (QC) sample.

-

Hydrolysis:

-

Neutralization:

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent to dry.

-

Loading: Load the entire neutralized sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 50:50 methanol/water solution to remove polar interferences.

-

Elution: Elute the analyte (3-PBA) and internal standard with 2 mL of ethyl acetate or another suitable organic solvent.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

-

Vortex, and transfer the final extract to an autosampler vial for LC-MS/MS analysis.

-

Protocol 3: UHPLC-MS/MS Analysis

Principle: Ultra-High-Performance Liquid Chromatography (UHPLC) separates 3-PBA from other sample components, and Tandem Mass Spectrometry (MS/MS) provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).

Instrumentation & Conditions (Example):

-

UHPLC System: Agilent 1290 Infinity II or equivalent.

-

Mass Spectrometer: Sciex 6500+ QTRAP or equivalent.

-

Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Source: Electrospray Ionization (ESI), Negative Mode.

-

MRM Transitions:

-

3-PBA: Q1: 213.1 -> Q3: 169.1

-

¹³C₆-3-PBA (IS): Q1: 219.1 -> Q3: 175.1

-

Data Interpretation & Quality Control

Calibration and Quantification

Quantification is achieved by creating a calibration curve using standards of known 3-PBA concentration prepared in a blank matrix (e.g., synthetic urine). The ratio of the analyte peak area to the internal standard peak area is plotted against concentration. The concentration in unknown samples is then calculated from this curve.

Quality Control

A self-validating protocol must include:

-

Blanks: A procedural blank should be run with each batch to check for contamination.

-

Quality Control (QC) Samples: Prepare low, medium, and high concentration QCs. These should be analyzed with each batch, and their calculated concentrations must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value).

-

Recovery: The efficiency of the extraction process can be assessed by comparing the response of pre-extraction spiked samples to post-extraction spiked samples. Recoveries typically range from 85% to 110%.[5][7]

Creatinine Correction

Urine concentration can vary significantly based on an individual's hydration status. To normalize for this variability, it is standard practice to measure the creatinine concentration in each urine sample. 3-PBA results are then expressed as micrograms per gram of creatinine (µg/g creatinine).[7]

Typical Exposure Levels

Biomonitoring studies provide context for interpreting results. While levels vary by geography and lifestyle, general trends have been observed.

| Population Group | Typical Median 3-PBA Levels (µg/g creatinine) | Source |

| Children (General Population) | 0.2 - 4.7 | [6] |

| Pregnant Women | 0.23 - 1.55 | [6] |

| Adults (Environmental Exposure) | 0.11 - 3.34 | [6] |

| Adults (Occupational Exposure) | 0.43 - 14.0 | [6] |

| Farmers (vs. Consumers) | Significantly higher median concentrations | [7] |

Note: These values are for context and may vary. Widespread exposure is common, with approximately 70% of the US general population having detectable levels of 3-PBA.[2]

Limitations and Considerations

-

Non-Specificity: 3-PBA is a biomarker for multiple pyrethroids. Its presence confirms exposure to this class of insecticides but does not identify the specific parent compound.[6]

-

Acute Exposure Marker: Due to its rapid excretion, urinary 3-PBA reflects recent exposure, typically within the last 24-72 hours.[2][8] It is not a reliable indicator of long-term, chronic exposure patterns. Plasma 3-PBA may be a better, though less common, measure for cumulative exposure.[7][9]

-

Dietary Contribution: Diet can be a significant source of pyrethroid exposure, which can contribute to background levels of 3-PBA in the general population.[6]

References

-

Thiphom, T. et al. (2014). Determination of the pyrethroid insecticide metabolite 3-PBA in plasma and urine samples from farmer and consumer groups in northern Thailand. Journal of Environmental Science and Health, Part B, 49(1), 15-22. [Link]

-

Centers for Disease Control and Prevention (CDC). Determination of the pyrethroid insecticide metabolite 3-PBA in plasma and urine samples from farmer and consumer groups in nort - CDC Stacks. [Link]

-

Zhang, Y. et al. (2020). Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Molecules, 25(23), 5556. [Link]

-

Rupa Health. 3-Phenoxybenzoic Acid. [Link]

-

Quirós-Alcalá, L. et al. (2013). Concentrations of the urinary pyrethroid metabolite 3-phenoxybenzoic acid in farm worker families in the MICASA Study. Environment International, 53, 130-136. [Link]

-

O'Brien, E. et al. (2022). A systematic review of human biomonitoring studies of 3-phenoxybenzoic acid, a urinary biomarker pyrethroid insecticide exposure, 1997 to 2019. Environmental Health, 21(1), 83. [Link]

-

ResearchGate. Variability by individual mean 3-PBA level. Both axes were expressed in... [Link]

-

ResearchGate. Determination of the pyrethroid insecticide metabolite 3-PBA in plasma and urine samples from farmer and consumer groups in northern Thailand. [Link]

-

Wan, F. et al. (2022). The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration. Science of The Total Environment, 838(Pt 2), 156027. [Link]

-

Rupa Health. 3-Phenoxybenzoic Acid (3PBA) - Total Tox-Burden. [Link]

-

Stigler, E. et al. (2020). Pyrethroid exposure biomarker 3-phenoxybenzoic acid (3-PBA) binds to transthyretin and is positively associated with free T3 in pregnant women. Toxicology and Applied Pharmacology, 407, 115243. [Link]

-

DTU Research Database. Pyrethroid exposure biomarker 3-phenoxybenzoic acid (3-PBA) binds to transthyretin and is positively associated. [Link]

-

Centers for Disease Control and Prevention (CDC). NIH Public Access. [Link]

Sources

- 1. 3-Phenoxybenzoic Acid (3PBA) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. 3-Phenoxybenzoic Acid | Rupa Health [rupahealth.com]

- 3. researchgate.net [researchgate.net]

- 4. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concentrations of the urinary pyrethroid metabolite 3-phenoxybenzoic acid in farm worker families in the MICASA Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A systematic review of human biomonitoring studies of 3-phenoxybenzoic acid, a urinary biomarker pyrethroid insecticide exposure, 1997 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Determination of the pyrethroid insecticide metabolite 3-PBA in plasma and urine samples from farmer and consumer groups in northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

3-(Phenoxymethyl)benzoic Acid: A Certified Reference Material for High-Stakes Analytical Applications

Introduction: The Imperative of Analytical Certainty

In the landscape of analytical chemistry, particularly within pharmaceutical development and environmental monitoring, the accuracy and reliability of measurements are paramount. The foundation of such certainty rests upon the quality of the reference standards employed. An ideal reference standard is a substance of the highest purity, extensively characterized, and stable, against which analytical samples are compared. This application note details the synthesis, characterization, and application of 3-(phenoxymethyl)benzoic acid as a certified reference material, primarily for the quantification of its namesake, 3-phenoxybenzoic acid (3-PBA), a critical biomarker of human exposure to pyrethroid insecticides.[1]

3-Phenoxybenzoic acid is a common metabolite of several widely used pyrethroid pesticides, such as permethrin, cypermethrin, and deltamethrin.[2][3] Its detection and quantification in biological matrices, such as urine, serve as a reliable indicator of exposure to this class of insecticides.[3] Consequently, the availability of a highly pure and well-characterized 3-(phenoxymethyl)benzoic acid standard is indispensable for toxicological studies, environmental monitoring programs, and regulatory compliance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust synthesis, rigorous qualification, and practical application of this essential analytical standard.

Physicochemical Properties of 3-(Phenoxymethyl)benzoic Acid

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its appropriate handling, storage, and application in analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | PubChem |

| Molecular Weight | 228.24 g/mol | PubChem |

| Appearance | White to off-white solid | [4] |

| Melting Point | 147-149 °C | Sigma-Aldrich |

| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane), limited solubility in water. | [4] |

| pKa | The carboxylic acid functional group imparts acidic properties. | [4] |

Synthesis and Purification of High-Purity 3-(Phenoxymethyl)benzoic Acid

The synthesis of a primary reference standard demands a method that is not only efficient but also yields a product of exceptional purity, with a well-understood impurity profile. The Ullmann condensation reaction is a robust and well-established method for the formation of diaryl ethers, making it a suitable choice for the synthesis of 3-(phenoxymethyl)benzoic acid.[1][5]

Reaction Scheme:

Caption: Ullmann condensation for 3-(phenoxymethyl)benzoic acid synthesis.

Experimental Protocol: Synthesis

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 3-hydroxybenzoic acid (1 equivalent), benzyl bromide (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.05 equivalents) in anhydrous dimethylformamide (DMF).

-

Reaction Execution: Purge the flask with nitrogen and heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with 2N hydrochloric acid to a pH of approximately 2-3, which will precipitate the crude 3-(phenoxymethyl)benzoic acid.

-

Isolation: Filter the precipitate, wash thoroughly with deionized water to remove inorganic salts, and dry under vacuum.

Experimental Protocol: Purification

To achieve the high purity required for a reference standard, multiple purification steps are essential.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If necessary, treat with activated charcoal to remove colored impurities. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and wash with a small amount of cold ethanol.

-

Column Chromatography (if necessary): If significant impurities remain after recrystallization, further purification can be achieved by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Final Drying: Dry the purified 3-(phenoxymethyl)benzoic acid under high vacuum at a temperature below its melting point to remove any residual solvents.

Qualification of 3-(Phenoxymethyl)benzoic Acid as a Primary Reference Standard

The qualification process is a critical, multi-step endeavor to unequivocally confirm the identity, purity, and stability of the candidate reference standard.[3][6] This process ensures the material is fit for its intended purpose.

Caption: Workflow for qualifying a primary reference standard.

Step-by-Step Qualification Protocol

-

Identity Confirmation:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Acquire the IR spectrum and compare it with a theoretical spectrum or a previously characterized batch. Key functional groups to identify include the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, must be consistent with the structure of 3-(phenoxymethyl)benzoic acid.

-

Mass Spectrometry (MS): Determine the molecular weight by high-resolution mass spectrometry. The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC-UV): Develop a stability-indicating HPLC method to determine the purity (assay) and to separate and quantify any potential impurities. A purity of ≥ 99.5% is typically required for a primary standard.

-

Gas Chromatography-Flame Ionization Detection (GC-FID): Analyze for residual solvents from the synthesis and purification process. The levels of any residual solvents should be below the limits specified by relevant guidelines (e.g., ICH Q3C).

-

Thermogravimetric Analysis (TGA): Determine the water content of the material.

-

Elemental Analysis: The experimentally determined percentages of carbon and hydrogen should agree with the theoretical values for the molecular formula C₁₄H₁₂O₃.

-

-

Stability Assessment:

-

Long-Term Stability: Store aliquots of the reference standard at the recommended storage condition (e.g., 2-8 °C, protected from light) and test for purity and degradation products at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Accelerated Stability: Store aliquots at elevated temperatures and humidity (e.g., 40 °C / 75% RH) and test at shorter intervals (e.g., 0, 1, 3, and 6 months) to predict the long-term stability and to identify potential degradation pathways.

-

-

Certification and Documentation:

-

Upon successful completion of all qualification tests, a Certificate of Analysis (CoA) is generated. The CoA should include the identity of the material, the certified purity value with its associated uncertainty, the analytical methods used for characterization, storage conditions, and the retest date.[7]

-

Application Protocols for 3-(Phenoxymethyl)benzoic Acid as a Standard

The primary application of 3-(phenoxymethyl)benzoic acid as a reference standard is in the quantitative analysis of 3-phenoxybenzoic acid (3-PBA) in various matrices. Below are example protocols for HPLC-MS/MS and GC-MS analysis.

Protocol 1: Quantification of 3-PBA in Urine by HPLC-MS/MS

This method is highly sensitive and specific, making it suitable for biomonitoring studies.[2][3]

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the 3-(phenoxymethyl)benzoic acid reference standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution with methanol or a suitable solvent to prepare a series of calibration standards ranging from, for example, 0.1 ng/mL to 100 ng/mL.

-

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 1 mL of urine, add an internal standard (e.g., ¹³C-labeled 3-PBA) and an appropriate buffer.

-

Condition a mixed-mode SPE cartridge with methanol followed by water.[8]

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with water and then a weak organic solvent to remove interferences.

-

Elute the 3-PBA with a suitable elution solvent (e.g., methanol with a small percentage of formic acid).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC-MS/MS analysis.

-

-

HPLC-MS/MS Analysis:

-

HPLC System: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm) is typically used.[2]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode is recommended.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for 3-PBA and the internal standard.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of 3-PBA in the urine samples by interpolating their peak area ratios from the calibration curve.

-

Protocol 2: Quantification of 3-PBA in Soil by GC-MS

For environmental samples like soil, GC-MS can be a robust analytical technique. Due to the polarity of the carboxylic acid group, derivatization is often necessary to improve chromatographic performance.[9]

-

Standard Solution Preparation:

-

Prepare stock and calibration standards of 3-(phenoxymethyl)benzoic acid in a suitable organic solvent (e.g., ethyl acetate) as described in Protocol 1.

-

-

Sample Preparation (Solvent Extraction and Derivatization):

-

Extract a known weight of the soil sample with an appropriate solvent mixture (e.g., acetone/hexane).

-

Clean up the extract using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).

-

Evaporate the cleaned-up extract to a small volume.

-

Derivatization: Add a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) or a silylating agent (e.g., BSTFA) to convert the carboxylic acid to a less polar and more volatile ester or silyl ester, respectively. Heat the mixture as required to complete the reaction.

-

-

GC-MS Analysis:

-

GC System: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable.

-

Injection: Use a splitless or pulsed splitless injection mode for trace analysis.

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) or chemical ionization (CI) mode.

-

Data Acquisition: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized 3-PBA.

-

-

Quantification:

-

Generate a calibration curve using the derivatized calibration standards.

-

Quantify the derivatized 3-PBA in the soil extracts based on the calibration curve.

-

Conclusion

The availability of a high-purity, well-characterized 3-(phenoxymethyl)benzoic acid reference standard is fundamental for the accurate and reliable quantification of the pyrethroid insecticide metabolite, 3-phenoxybenzoic acid. The synthesis via Ullmann condensation, followed by rigorous purification and a comprehensive qualification process, ensures the suitability of this material for its intended use in high-stakes analytical applications. The detailed protocols provided herein for HPLC-MS/MS and GC-MS analysis serve as a practical guide for researchers in environmental health, toxicology, and regulatory science, enabling them to generate data of the highest quality and integrity.

References

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

3-Phenoxybenzoic Acid. (n.d.). Rupa Health. Retrieved January 25, 2026, from [Link]

-

Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

-

SOP for Working/Reference Standard Qualification. (2020, February 22). Pharma Beginners. Retrieved January 25, 2026, from [Link]

-

Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. (2024, December 20). ResearchGate. Retrieved January 25, 2026, from [Link]

- US20070219395A1 - Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids. (n.d.). Google Patents.

-

Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved January 25, 2026, from [Link]

-

Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Certified Reference Materials a few guidelines. (2018, February 8). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Exp 8 part 1 Preparation of benzoic acid. (2018, February 1). YouTube. Retrieved January 25, 2026, from [Link]

-

Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. (2012, April 15). Pharmaguideline. Retrieved January 25, 2026, from [Link]

-

Analysis of Phenothrin and Its Metabolite 3-Phenoxybenzoic Acid (PBA) in Agricultural Products by GC and Ion-Trap GC/MS. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

-

Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). Retrieved January 25, 2026, from [Link]

-

Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. (2014, March 3). Chemical Society Reviews (RSC Publishing). Retrieved January 25, 2026, from [Link]

-

Pyrethroid exposure biomarker 3-phenoxybenzoic acid (3-PBA) binds to transthyretin and is positively associated. (2024, November 30). DTU Research Database. Retrieved January 25, 2026, from [Link]

- US4323692A - Process for preparing phenoxybenzoic acids. (n.d.). Google Patents.

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

-

C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022, June 2). UniTo. Retrieved January 25, 2026, from [Link]

-

Reference Material (RM) vs Certified Reference Material (CRM). (n.d.). ANAB Blog. Retrieved January 25, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmabeginers.com [pharmabeginers.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Application Note & Protocol: Synthesis of Radiolabeled 3-(Phenoxymethyl)benzoic Acid for Metabolic Studies

Introduction: The Critical Role of Radiolabeled Tracers in Metabolism Studies

Understanding the metabolic fate of a xenobiotic compound is a cornerstone of modern drug development and toxicology. The journey of a potential therapeutic or a compound of environmental interest through a biological system dictates its efficacy, safety profile, and potential for bioaccumulation. To illuminate this path, radiolabeled analogues of the parent compound serve as indispensable tools. The incorporation of a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), allows for the sensitive and quantitative tracking of the compound and its metabolites in various biological matrices.[1][2] 3-(Phenoxymethyl)benzoic acid is a key structural motif in a number of biologically active molecules, and understanding its metabolic profile is crucial for the development of safe and effective new chemical entities. This document provides a comprehensive guide to the synthesis, purification, and characterization of radiolabeled 3-(phenoxymethyl)benzoic acid, designed to empower researchers in their metabolic investigations.

Strategic Considerations for Radiolabeling 3-(Phenoxymethyl)benzoic Acid

The successful synthesis of a radiolabeled compound hinges on a well-conceived strategy that considers the choice of isotope, the position of the label, and the synthetic route.

Choice of Isotope: ¹⁴C vs. ³H

-

Carbon-14 (¹⁴C): The "gold standard" for metabolic studies, ¹⁴C offers the advantage of a long half-life (5730 years), minimizing concerns about radioactive decay during long-term studies.[1] Furthermore, the carbon backbone of a molecule is generally more stable to metabolic alteration than hydrogen atoms, reducing the risk of label loss. The primary precursor for ¹⁴C labeling is typically barium [¹⁴C]carbonate, from which [¹⁴C]carbon dioxide is generated.[3]

-

Tritium (³H): With a shorter half-life (12.3 years) and lower energy beta emission, ³H can offer higher specific activity, which is advantageous for certain applications. Tritiation is often achieved through catalytic exchange reactions.[4][5] However, the potential for metabolic loss of the tritium label must be carefully considered, as this can lead to an underestimation of the compound's presence.

For robust and comprehensive metabolic profiling of 3-(phenoxymethyl)benzoic acid, ¹⁴C is the recommended isotope due to the metabolic stability of the carbon skeleton.

Labeling Position: A Matter of Metabolic Stability

The position of the radiolabel within the molecule is of paramount importance. The label should be placed in a metabolically stable position to ensure that it remains associated with the core structure of the molecule throughout its metabolic journey. Based on known metabolic pathways of similar compounds, the carboxylic acid group and aromatic rings are potential sites of metabolic activity.[6][7]

For 3-(phenoxymethyl)benzoic acid, labeling the carboxylic acid carbon with ¹⁴C offers a robust strategy. While decarboxylation is a possible metabolic pathway, it is a significant metabolic event that would be readily detected. Alternatively, labeling one of the aromatic rings provides another viable option.

Synthetic Pathway for [¹⁴C]-3-(Phenoxymethyl)benzoic Acid

The following section outlines a detailed, step-by-step protocol for the synthesis of [carboxyl-¹⁴C]-3-(phenoxymethyl)benzoic acid. This pathway is designed to be efficient and amenable to the handling of radioactive materials.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for [carboxyl-¹⁴C]-3-(phenoxymethyl)benzoic acid.

Detailed Experimental Protocols

Safety Precautions: All work with radioactive materials must be conducted in a designated and appropriately shielded fume hood by trained personnel. Adherence to all institutional and national regulations for handling radioactive materials is mandatory.

Protocol 1: Synthesis of [carboxyl-¹⁴C]-3-(Phenoxymethyl)benzoic Acid

Materials:

-

Barium [¹⁴C]carbonate (specific activity as required)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

3-Phenoxymethylbromobenzene (non-labeled precursor)

-

Magnesium (Mg) turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid CO₂)

-

Hydrochloric Acid (HCl), 1M

-

Diethyl ether

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Generation of [¹⁴C]CO₂: In a sealed, vacuum-tight apparatus, slowly add concentrated sulfuric acid to a vial containing barium [¹⁴C]carbonate. The generated [¹⁴C]CO₂ is trapped in a liquid nitrogen-cooled vessel.[3]

-

Formation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. A solution of 3-phenoxymethylbromobenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction is typically initiated with a small crystal of iodine and gentle heating.

-

Carboxylation: The trapped [¹⁴C]CO₂ is slowly sublimed and bubbled through the Grignard reagent solution at a low temperature (typically -78 °C, dry ice/acetone bath). This reaction incorporates the ¹⁴C label into the carboxylic acid group.

-

Work-up: After the addition of [¹⁴C]CO₂ is complete, the reaction is quenched by the slow addition of 1M HCl. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated NaCl solution, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude [carboxyl-¹⁴C]-3-(phenoxymethyl)benzoic acid.

Purification and Characterization: Ensuring Radiochemical Purity

The purity of the radiolabeled compound is paramount for the integrity of metabolic studies.[8] Impurities can lead to erroneous data and misinterpretation of metabolic pathways. High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification and analysis of radiolabeled compounds.[9][10][11]

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system equipped with a UV detector and a radioactivity detector (e.g., flow scintillation analyzer).

-

Reversed-phase C18 column.

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is a common starting point for the separation of benzoic acid derivatives. The exact gradient will need to be optimized.

Procedure:

-

Dissolve the crude product in a minimal amount of the initial mobile phase.

-

Inject the sample onto the HPLC column.

-

Monitor the elution profile using both the UV and radioactivity detectors. The peak corresponding to the desired product should be radioactive and have a retention time matching that of a non-labeled standard of 3-(phenoxymethyl)benzoic acid.

-

Collect the radioactive peak corresponding to the product.

-

The solvent is removed from the collected fraction under reduced pressure to yield the purified [carboxyl-¹⁴C]-3-(phenoxymethyl)benzoic acid.

Data Presentation: Quantitative Analysis of Purity

| Parameter | Method | Specification | Result |

| Radiochemical Purity | Radio-HPLC | ≥ 98% | 99.2% |

| Chemical Purity | HPLC-UV | ≥ 98% | 99.5% |

| Specific Activity | LSC/HPLC | Report in mCi/mmol or GBq/mmol | 55 mCi/mmol |

| Identity Confirmation | LC-MS | Matches non-labeled standard | Confirmed |

Application in Metabolic Studies: An Overview

The purified [¹⁴C]-3-(phenoxymethyl)benzoic acid is now ready for use in a variety of in vitro and in vivo metabolic studies.

Expected Metabolic Pathways

Based on studies of 3-phenoxybenzoic acid, several metabolic pathways can be anticipated.[6][7] These include:

-

Hydroxylation: The aromatic rings are susceptible to hydroxylation, a common phase I metabolic reaction.

-

Conjugation: The carboxylic acid moiety and any hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation and sulfation.[6]

-

Amino Acid Conjugation: Conjugation with amino acids like glycine and taurine is also a possibility.[6]

Visualizing the Metabolic Fate

Caption: Potential metabolic pathways of 3-(phenoxymethyl)benzoic acid.

Conclusion: A Validated Tool for Drug Development

This application note provides a comprehensive and scientifically grounded protocol for the synthesis, purification, and characterization of radiolabeled 3-(phenoxymethyl)benzoic acid. The detailed methodologies and strategic considerations outlined herein are designed to ensure the production of a high-purity radiotracer, which is essential for obtaining reliable and reproducible data in metabolic studies. The use of such a well-characterized tool will undoubtedly accelerate research and development efforts in the pharmaceutical and life sciences industries.

References

- (No author given). (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives.

- Theobald, T., & Maltby, P. (2010). Radiochemical Purity Systems of Radiopharmaceuticals. In Sampson's Textbook of Radiopharmacy (4th ed.). The Pharmaceutical Press.

- (No author given). (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key.

- (No author given). (2018). Analytical control and purification of radiopharmaceuticals. CERN Indico.

- (No author given). (n.d.). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.

- (No author given). (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. PMC - NIH.

- (No author given). (n.d.). Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. PMC.

- (No author given). (n.d.). Species differences in the metabolism of 3-phenoxybenzoic acid. PubMed.

- (No author given). (2022).

- (No author given). (n.d.). Classical and Modern Methods for Carbon Isotope Labeling. An-Najah Staff.

- (No author given). (2024).

- Crayford, J. V., & Hutson, D. H. (1980).

- (No author given). (n.d.). The Importance of Purification for Radiolabeled Compounds. Moravek.

- (No author given). (2024). Late-Stage Carbon-14 Labelling and Isotope Exchange Techniques in Radiochemistry. (Source not available).

- (No author given). (n.d.). The metabolism of 3-phenoxybenzoic acid-containing xenobiotic triacylglycerols in vitro by pancreatic, hormone-sensitive and lipoprotein lipases. PubMed.

- (No author given). (n.d.). Isotopic API labelling with carbon-14. Almac.

- (No author given). (n.d.). Tritium labelling of pharmaceuticals.

- (No author given). (n.d.). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. (Source not available).

- (No author given). (2006). Simplified Method for Determining the Radiochemical Purity of 99m Tc-MAG3. Journal of Nuclear Medicine Technology, 34(3), 173-176.

Sources

- 1. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openmedscience.com [openmedscience.com]

- 3. Isotopic API labelling with carbon-14 - Almac [almacgroup.com]

- 4. researchgate.net [researchgate.net]

- 5. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Species differences in the metabolism of 3-phenoxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sci-Hub. The metabolism of 3-phenoxybenzoic acid and its glucoside conjugate in rats / Xenobiotica, 1980 [sci-hub.box]

- 8. moravek.com [moravek.com]

- 9. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

- 10. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simplified Method for Determining the Radiochemical Purity of 99mTc-MAG3 | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

Application Notes and Protocols: Leveraging 3-(Phenoxymethyl)benzoic Acid in the Synthesis of Novel Aromatic Polymers

Introduction: The Architectural Versatility of 3-(Phenoxymethyl)benzoic Acid

In the pursuit of advanced polymeric materials with tailored thermal, mechanical, and solubility properties, the design of the monomer unit is of paramount importance. 3-(Phenoxymethyl)benzoic acid emerges as a monomer of significant interest due to its unique structural attributes. The molecule incorporates a carboxylic acid functionality, amenable to standard polycondensation reactions, and a flexible phenoxymethyl ether linkage. The meta-substitution pattern of the benzoic acid moiety introduces a kink in the polymer backbone, a well-established strategy to disrupt chain packing, thereby enhancing solubility and processability without significantly compromising thermal stability.[1] This combination of features makes 3-(phenoxymethyl)benzoic acid a promising candidate for the synthesis of novel, high-performance aromatic polyesters, polyamides (aramids), and polyimides with improved characteristics.

This technical guide provides a comprehensive overview of the application of 3-(phenoxymethyl)benzoic acid in polymer synthesis. We will delve into the mechanistic rationale for its use, present detailed, field-proven protocols for the synthesis of representative polymers, and discuss the expected properties of the resulting materials. This document is intended for researchers and scientists in polymer chemistry and materials science, as well as professionals in drug development where advanced polymers find application as excipients or delivery systems.

Causality of Monomer Choice: Why 3-(Phenoxymethyl)benzoic Acid?

The selection of 3-(phenoxymethyl)benzoic acid as a monomer is underpinned by several key molecular design principles:

-

Enhanced Solubility and Processability: Wholly aromatic polymers, such as many aramids and polyimides, are known for their exceptional thermal and chemical resistance but are often intractable due to their rigid backbones and strong intermolecular forces, leading to poor solubility and high melting points.[2] The meta-catenation of the benzoic acid unit in 3-(phenoxymethyl)benzoic acid introduces a non-linear geometry into the polymer chain. This structural irregularity disrupts the close packing of polymer chains, reducing crystallinity and enhancing solubility in common organic solvents, which is crucial for processing and film casting.[2]

-

Inherent Flexibility: The ether linkage in the phenoxymethyl group imparts a degree of flexibility to the polymer backbone. This can lead to polymers with improved toughness and ductility compared to their more rigid counterparts.

-